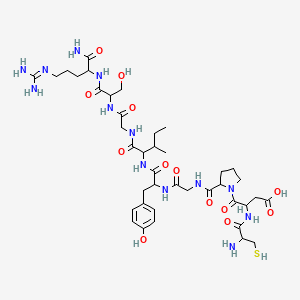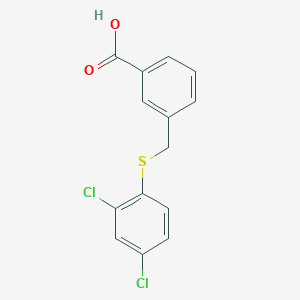
3-((2,4-Dichlorophenylthio)Methyl)Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3-[(2,4-dichlorophenyl)thio]methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- typically involves the reaction of benzoic acid derivatives with 2,4-dichlorophenyl thiol. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or nickel can facilitate the reaction under milder conditions, reducing the overall energy consumption and improving the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes involved in cell wall synthesis or inflammatory response.
Comparación Con Compuestos Similares
Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- can be compared with other similar compounds such as:
Benzoic acid, 3-[[(2-chlorophenyl)thio]methyl]-: This compound has a similar structure but with a single chlorine atom, which may result in different chemical reactivity and biological activity.
Benzoic acid, 3-[[(2,4-difluorophenyl)thio]methyl]-: The presence of fluorine atoms can significantly alter the compound’s properties, including its stability and interaction with biological targets.
Benzoic acid, 3-[[(2,4-dimethylphenyl)thio]methyl]-: The methyl groups can affect the compound’s hydrophobicity and its ability to penetrate biological membranes.
The uniqueness of Benzoic acid, 3-[[(2,4-dichlorophenyl)thio]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
793727-94-3 |
|---|---|
Fórmula molecular |
C14H10Cl2O2S |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
3-[(2,4-dichlorophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H10Cl2O2S/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |
Clave InChI |
IVIUREYWLIBJBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12117798.png)

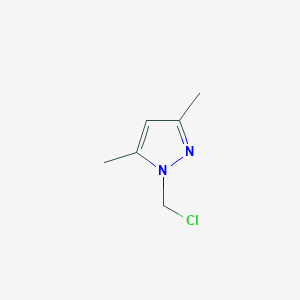
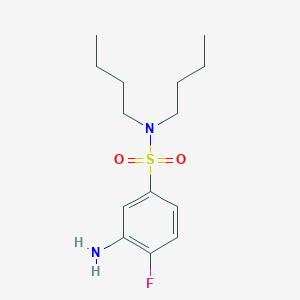
![3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12117812.png)


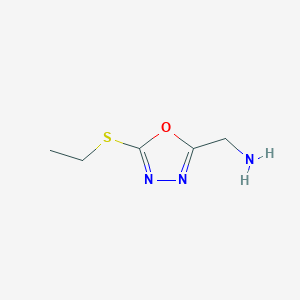

![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)

